molecular formula C5H4F3NOS B1458524 [5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol CAS No. 1434142-11-6

[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol

Cat. No. B1458524
M. Wt: 183.15 g/mol
InChI Key: AJMIKMUFSHGHLA-UHFFFAOYSA-N
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Description

The compound “[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol” is likely to be an organic compound containing a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The “5-(Trifluoromethyl)” part indicates that a trifluoromethyl group (-CF3) is attached to the 5th carbon of the thiazole ring . The “methanol” part suggests that a methanol group (-CH2OH) is attached to the 2nd carbon of the thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, with the trifluoromethyl group contributing to the compound’s overall polarity and the methanol group capable of forming hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the compound’s lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

  • Chemical Reactivity and Synthesis :

    • SouthMichael (1991) reported the facile labilization of the trifluoromethyl group in a related compound under mild conditions, which involved the nitrogen substitution at the thiazole ring. This reactivity was demonstrated in the synthesis of derivatives with a methyl ester or a trimethylorthothio ester by treating the compound with triethylamine and either methanol or methanethiol (SouthMichael, 1991).
  • Molecular Aggregation Studies :

    • Matwijczuk et al. (2016) investigated the spectroscopic properties of related compounds in various organic solvents. They observed different bands in fluorescence emission spectra and found that these changes in spectral forms might be related to aggregation effects, which are influenced by the substituent group structure (Matwijczuk et al., 2016).
  • Synthesis of Heterocyclic Compounds :

    • Mogilaiah et al. (2007) developed a protocol for synthesizing thiazolo[3,2-b][1,2,4]triazoles containing the 1,8-naphthyridine moiety, using a related compound. This method involves cyclocondensation under microwave irradiation and resulted in products with high purity and good yields (Mogilaiah et al., 2007).
  • Catalytic Applications :

    • Inoue and Tamura (1986) described the catalytic function of a 4-methylthiazolium salt, which is structurally similar to [5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol, in the reductive cleavage of disulfides. This process involved methanol as a solvent and showcased the potential of thiazole derivatives in catalysis (Inoue & Tamura, 1986).
  • Synthesis of Novel Compounds with Biological Activity :

    • D. Butler et al. (1984) synthesized a series of novel compounds including (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, showing potential central nervous system depressant activity and anticonvulsant properties. These compounds, structurally related to [5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol, highlight the versatility of thiazole derivatives in drug discovery (Butler, Wise, & Dewald, 1984).

properties

IUPAC Name

[5-(trifluoromethyl)-1,3-thiazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NOS/c6-5(7,8)3-1-9-4(2-10)11-3/h1,10H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMIKMUFSHGHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274723
Record name 2-Thiazolemethanol, 5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol

CAS RN

1434142-11-6
Record name 2-Thiazolemethanol, 5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434142-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazolemethanol, 5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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